3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
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Overview
Description
“3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol” is a compound that belongs to the family of triazolopyridines . Triazolopyridines are known for their biological activity and have many pharmaceutical applications . They are biologically active agents including antibacterial, antifungal, anxiolytic, herbicidal, pesticidal, antithrombotic, anti-inflammatories, and antiproliferative agents .
Synthesis Analysis
The synthesis of this compound involves the use of the chlorinated agent NCS for hydrazones under very mild conditions . The yield of the synthesis process was reported to be 92% .Molecular Structure Analysis
The compound was characterized by 1H NMR, 13C NMR, FTIR, MS and X-ray diffraction . The compound was crystallized in the monoclinic space group P 21/c .Chemical Reactions Analysis
The compound was synthesized using the chlorinated agent NCS for hydrazones under very mild conditions . The reaction yielded a pale yellow solid .Physical and Chemical Properties Analysis
The compound is a pale yellow solid with a melting point of 188–189 °C . The 1H NMR and 13C NMR spectra were reported .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Various methods have been developed for synthesizing derivatives of this compound. For example, the study by Holla et al. (2006) details the synthesis of triazolothiadiazines and triazolothiadiazoles containing a 6-chloropyridin-3-yl methyl moiety. These compounds are characterized based on elemental analysis, IR, 1H NMR, and mass spectral data (Holla et al., 2006).
Biological Studies
- Antimicrobial Activities : The derivatives of this compound exhibit significant antimicrobial properties. Prakash et al. (2011) synthesized a series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and tested them for their antimicrobial activity, showing potent antimicrobial agents (Prakash et al., 2011).
- Anticancer Activities : Khan et al. (2014) reported the synthesis of a library of new conjugated heterocycles including triazolothiadiazoles and thiadiazines, which showed variable cell growth inhibitory activities against lung carcinoma and kidney fibroblast cell lines (Khan et al., 2014).
Chemical Properties
- Structural Characterization : The study by Sallam et al. (2021) on pyridazine derivatives involved the synthesis and structural characterization using NMR, IR, mass spectral studies, and X-ray diffraction techniques. They also performed Density Functional Theory (DFT) calculations to determine quantum chemical parameters (Sallam et al., 2021).
Pharmaceutical Applications
- Anti-Diabetic Drugs : Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition, showing potential as anti-diabetic medications (Bindu et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit mitogen-activated protein (map) kinases .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been reported to exhibit excellent anti-tumor activity against various cancer cell lines .
Future Directions
Properties
IUPAC Name |
3-pyridin-4-yl-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5S/c16-9-2-1-8-12-13-10(15(8)14-9)7-3-5-11-6-4-7/h1-6H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPBWFNGAXYNEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2NC1=S)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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